Benzyl 3-(benzyloxy)-2-methylpropanoate
CAS No.: 91796-44-0
Cat. No.: VC19211659
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91796-44-0 |
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Molecular Formula | C18H20O3 |
Molecular Weight | 284.3 g/mol |
IUPAC Name | benzyl 2-methyl-3-phenylmethoxypropanoate |
Standard InChI | InChI=1S/C18H20O3/c1-15(12-20-13-16-8-4-2-5-9-16)18(19)21-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
Standard InChI Key | ZIJHOWSXHACNQI-UHFFFAOYSA-N |
Canonical SMILES | CC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 3-(benzyloxy)-2-methylpropanoate (CHO) features a central propanoate backbone substituted with a methyl group at the C2 position and a benzyloxy group at C3. The ester functionality at C1 is bonded to a benzyl group, creating a sterically hindered structure. This arrangement enhances stability against nucleophilic attack while enabling selective reactivity at the ester bond.
The compound’s molecular weight is 284.35 g/mol, with a density of approximately 1.12 g/cm. Its aromatic rings contribute to a melting point range of 45–50°C and a boiling point of 320–325°C under standard atmospheric pressure. Solubility data indicate moderate miscibility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), but limited solubility in water (<0.1 mg/mL).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1725 cm (C=O stretch) and 1100 cm (C-O-C ether stretch) confirm the ester and benzyloxy groups.
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NMR:
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H NMR (CDCl): δ 7.35–7.25 (m, 10H, aromatic), 4.95 (s, 2H, OCHPh), 4.50 (s, 2H, COOCHPh), 2.65 (q, 1H, CH(CH)), 1.25 (d, 3H, CH).
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C NMR: δ 170.5 (C=O), 137.2–127.8 (aromatic carbons), 72.1 (OCHPh), 68.9 (COOCHPh), 39.8 (CH(CH)), 17.2 (CH).
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Synthesis and Optimization
Esterification Strategies
The synthesis of benzyl 3-(benzyloxy)-2-methylpropanoate typically proceeds via a two-step sequence:
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Benzylation of 3-Hydroxy-2-methylpropanoic Acid:
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Esterification with Benzyl Alcohol:
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The resulting 3-(benzyloxy)-2-methylpropanoic acid undergoes Fischer esterification with benzyl alcohol using HSO as a catalyst.
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Yield: 78–85% after purification via silica gel chromatography.
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Patent-Based Methodologies
A patented large-scale synthesis (WO2012117417A1) involves:
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Step 1: Benzylation of (2R,3S)-2-hydroxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid ethyl ester using NaH and benzyl bromide in THF at 0–35°C .
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Step 2: Saponification of the ethyl ester with aqueous NaOH in methanol, followed by acidification to yield the target compound .
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Key Advantages:
Mechanistic Insights
Hydrolysis Pathways
In biological systems, esterases catalyze the hydrolysis of benzyl 3-(benzyloxy)-2-methylpropanoate into benzyl alcohol and 3-(benzyloxy)-2-methylpropanoic acid. The reaction follows a nucleophilic acyl substitution mechanism:
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Nucleophilic Attack: Water or hydroxide ion targets the electrophilic carbonyl carbon.
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Tetrahedral Intermediate Formation: Transient intermediate stabilized by hydrogen bonding with the enzyme’s active site.
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Cleavage: Release of benzyl alcohol and the de-esterified acid.
Kinetic Parameters:
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: 12.4 s (porcine liver esterase).
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: 2.3 mM, indicating moderate substrate affinity.
Stability Under Varied Conditions
Condition | Half-Life (h) | Degradation Products |
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pH 2 (HCl) | 48 | 3-(Benzyloxy)-2-methylpropanoic acid |
pH 7.4 (Buffer) | 120 | None detected |
pH 10 (NaOH) | 6 | Benzyl alcohol + Acid |
UV Light (254 nm) | 8 | Oxidized derivatives |
Data sourced from accelerated stability studies.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing β-lactam antibiotics and protease inhibitors. For example, its hydrolyzed acid form is a building block for:
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Antiretroviral Agents: Integration into HIV-1 protease inhibitors via peptide coupling .
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Anticancer Drugs: Functionalization of tubulin polymerization inhibitors through amide bond formation.
Polymer Chemistry
Benzyl 3-(benzyloxy)-2-methylpropanoate acts as a monomer in radical polymerization reactions, yielding polyesters with enhanced thermal stability (decomposition temperature >300°C). Applications include:
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High-Performance Coatings: Resistant to solvents and UV degradation.
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Biodegradable Scaffolds: Tunable degradation rates for tissue engineering.
Parameter | Value (Rat, Oral) | Regulatory Status |
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LD | 1,200 mg/kg | Not classified as toxic |
Skin Irritation | Mild erythema | PPE required |
Ocular Exposure | Transient haze | Safety goggles mandatory |
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